Foresaconitine: A Technical Deep Dive into its Chemical Structure and Properties
Foresaconitine: A Technical Deep Dive into its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foresaconitine, also known as Vilmorrianine C, is a C19-diterpenoid alkaloid isolated from various plants of the Aconitum species, including the processed tubers of Aconitum carmichaeli and the roots of Aconitum kusnenzoffii Reichb.[1][2] As a member of the norditerpenoid alkaloid family, Foresaconitine possesses a complex and highly oxygenated hexacyclic structure, which is characteristic of this class of natural products.[3] Compounds in this family are of significant interest to the scientific community due to their potent pharmacological properties, including analgesic and anti-inflammatory effects.[4] This technical guide provides a comprehensive overview of the chemical structure of Foresaconitine, its physicochemical properties, and the experimental methodologies used for its characterization.
Chemical Structure and Identification
The definitive structure of Foresaconitine has been elucidated through a combination of spectroscopic techniques. Its chemical identity is established by the following identifiers:
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Chemical Formula : C₃₅H₄₉NO₉[5]
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IUPAC Name : (1α,6α,14α,16β)-8-Acetoxy-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate[4]
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CAS Number : 73870-35-6[5]
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Canonical SMILES : CO[C@@H]1C(C(N(CC)C2)C3[C@@H]4OC)(--INVALID-LINK--([H])[C@@]6([H])[C@@]3(C[C@@H]5OC)OC(C)=O)[C@@]4([H])[C@@]2(COC)CC1
The core of the molecule is an aconitane skeleton, a defining feature of this subclass of diterpenoid alkaloids.
Physicochemical Properties
The quantitative physicochemical data for Foresaconitine is summarized in the table below. This information is critical for its handling, formulation, and development as a potential therapeutic agent.
| Property | Value | Source(s) |
| Molecular Weight | 627.76 g/mol | [5] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in DMSO | [6][7] |
| Purity (Typical) | >98% | [5] |
| Storage Conditions | -20°C for long-term storage | [5][6] |
Experimental Protocols for Structure Elucidation
The structural characterization of Foresaconitine, as referenced in the literature, relies on a combination of isolation by chromatographic techniques followed by analysis using modern spectroscopic methods.[2] While the specific parameters from the original elucidating studies are not publicly detailed, a standard workflow for such a natural product can be outlined.
Isolation and Purification Workflow
The isolation of Foresaconitine from its natural source, such as Aconitum bulleyanum, typically follows a multi-step chromatographic process.
Spectroscopic Analysis
1. Mass Spectrometry (MS):
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Objective: To determine the molecular weight and elemental composition of the compound.
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Methodology: High-resolution mass spectrometry (HRMS), often with an electrospray ionization (ESI) source, is employed. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high resolution and accuracy of the mass analyzer (e.g., Orbitrap or TOF) allow for the determination of the elemental formula. Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are used to obtain fragmentation patterns that provide structural information about the different moieties of the molecule.[8][9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To elucidate the detailed three-dimensional structure of the molecule, including the connectivity of atoms and their stereochemical arrangement.
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Methodology: A suite of NMR experiments is conducted on the purified sample dissolved in a deuterated solvent (e.g., CDCl₃).
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¹H NMR: Provides information on the number of different types of protons and their chemical environments.
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¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
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Potential Biological Activity and Signaling Pathway
While specific studies on the signaling pathways directly modulated by Foresaconitine are limited, the known anti-inflammatory and analgesic properties of C19-diterpenoid alkaloids suggest a likely interaction with key inflammatory pathways.[10] A plausible mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of the inflammatory response.
Conclusion
Foresaconitine is a structurally complex C19-diterpenoid alkaloid with significant potential for pharmacological research. Its complete structural elucidation is a testament to the power of modern spectroscopic techniques. The information presented in this guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this and related natural products. Further investigation into its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic value.
References
- 1. glpbio.com [glpbio.com]
- 2. Foresaconitine | CAS:73870-35-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 73870-35-6: Foresaconitine | CymitQuimica [cymitquimica.com]
- 5. Foresaconitine|73870-35-6|COA [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. doronscientific.com [doronscientific.com]
- 8. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Analysis on the metabolites of mesaconitine in the rat urine by liquid chromatography and electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
